2-Phenylthieno[2,3-d]pyrimidin-4-ol
Description
Structural Classification and Isomerism of Thienopyrimidines
The fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring can occur in several different orientations, giving rise to structural isomers. Isomers are compounds that share the same molecular formula but have different arrangements of atoms. nih.gov In the case of thienopyrimidines, there are three fundamental isomeric systems, distinguished by the points of fusion between the two rings:
Thieno[2,3-d]pyrimidine (B153573): The thiophene ring is fused at its 2 and 3 positions to the 'd' face (4 and 5 positions) of the pyrimidine ring.
Thieno[3,2-d]pyrimidine (B1254671): The thiophene ring is fused at its 3 and 2 positions to the 'd' face of the pyrimidine ring.
Thieno[3,4-d]pyrimidine: The thiophene ring is fused at its 3 and 4 positions to the 'd' face of the pyrimidine ring.
This article focuses specifically on derivatives of the thieno[2,3-d]pyrimidine scaffold.
| Isomer | Structure |
|---|---|
| Thieno[2,3-d]pyrimidine | [Chemical structure image of Thieno[2,3-d]pyrimidine] |
| Thieno[3,2-d]pyrimidine | [Chemical structure image of Thieno[3,2-d]pyrimidine] |
| Thieno[3,4-d]pyrimidine | [Chemical structure image of Thieno[3,4-d]pyrimidine] |
Historical Context of Thieno[2,3-d]pyrimidine Research
Research into thieno[2,3-d]pyrimidines has a rich history, driven by their potential as biologically active agents. masterorganicchemistry.com Early investigations focused on the synthesis of the core scaffold and its simple derivatives. A common and versatile method for constructing the thieno[2,3-d]pyrimidine system is through the annulation of a pyrimidine ring onto a pre-existing thiophene. The Gewald reaction, which produces 2-aminothiophenes, is a key starting point for many synthetic routes. scielo.br These 2-aminothiophene intermediates can then be cyclized with various one-carbon reagents to form the fused pyrimidine ring. masterorganicchemistry.com
Over the decades, the focus of research has evolved from fundamental synthesis to the exploration of their vast pharmacological potential. Numerous studies have demonstrated the broad bioactivity of thieno[2,3-d]pyrimidine derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. scielo.brnih.gov More recent research has delved into their mechanisms of action, identifying specific molecular targets such as protein kinases. nih.gov For instance, derivatives of this scaffold have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov
Research Significance of 2-Phenylthieno[2,3-d]pyrimidin-4-ol and its Tautomeric Forms
The specific compound, this compound, is of significant interest due to a chemical phenomenon known as tautomerism. Tautomers are constitutional isomers that readily interconvert, and this process is called tautomerization. youtube.com this compound exists in a tautomeric equilibrium with its keto form, 2-Phenylthieno[2,3-d]pyrimidin-4(3H)-one .
This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds. youtube.com While the "-ol" (enol) form has a hydroxyl group attached to the pyrimidine ring, the "-one" (keto) form has a carbonyl group and the proton is located on a nitrogen atom in the ring. In heterocyclic systems like this, the keto form is generally the more stable and predominant tautomer in the equilibrium. For this reason, much of the scientific literature refers to this compound and its derivatives by their thieno[2,3-d]pyrimidin-4(3H)-one nomenclature.
The research significance of this scaffold is highlighted by the numerous studies on its derivatives, which have shown potent biological activities. The phenyl group at the 2-position is a common feature in many of these investigated compounds, often contributing to their binding affinity with biological targets. Research has primarily focused on the anticancer potential of these molecules. For example, various 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. masterorganicchemistry.com
| Derivative Class | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer (A549 and MCF-7 cell lines) | Some compounds exhibited strong anti-proliferative effects, with one showing an IC50 value of 0.94 μM against A549 cells. masterorganicchemistry.com | masterorganicchemistry.com |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3K Inhibition | Designed as inhibitors of phosphatidylinositol 3-kinase (PI3K), with some compounds showing good cytotoxic activities against breast cancer cell lines. nih.gov | nih.gov |
| Thieno[2,3-d]pyrimidine-based derivatives | VEGFR-2 Kinase Inhibition | A series of derivatives showed excellent anticancer activities against HCT-116 and HepG2 cell lines, acting as VEGFR-2 inhibitors. nih.gov | nih.gov |
The ongoing investigation into this compound and its tautomeric keto form underscores the enduring importance of the thienopyrimidine scaffold in the quest for new and effective therapeutic agents. The ability to readily synthesize a diverse library of derivatives allows researchers to fine-tune the structure to optimize activity against specific biological targets, paving the way for future drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUDXSBOSKAIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CS3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480834 | |
| Record name | 2-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56843-76-6 | |
| Record name | 2-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Phenylthieno 2,3 D Pyrimidin 4 Ol System
Reactivity Profile of the Fused Heterocyclic System
The thieno[2,3-d]pyrimidine (B153573) core, the fundamental structure of 2-phenylthieno[2,3-d]pyrimidin-4-ol, is synthesized through various established routes, most notably involving the versatile Gewald reaction to construct the initial thiophene (B33073) ring. rsc.org This precursor, typically an aminothiophene carboxamide or ester, undergoes cyclization with appropriate reagents to form the fused pyrimidine (B1678525) ring. researchgate.netx-mol.net
The reactivity of the fused system is characterized by:
The Thiophene Ring: As an electron-rich aromatic ring, it is susceptible to electrophilic substitution reactions. However, the reactivity is modulated by the electron-withdrawing effect of the fused pyrimidine ring.
The Pyrimidine Ring: This ring is electron-deficient, making it resistant to electrophilic attack but prone to nucleophilic substitution, particularly at the C4 position, especially after activation of the hydroxyl group.
The 4-Hydroxyl Group: This group exhibits keto-enol tautomerism, existing predominantly as the 4(3H)-one form. This functionality is a key handle for a variety of chemical transformations.
Transformations Involving the 4-Hydroxyl/Keto Group and its Derivatives
The 4-hydroxyl group, or its tautomeric keto form, is the most frequently manipulated site in the this compound system for generating structural diversity. A primary transformation is its conversion into a more reactive leaving group, typically a halogen.
Heating the thieno[2,3-d]pyrimidin-4-one core with neat phosphoryl chloride (POCl₃) is a standard method to afford the corresponding 4-chloro derivative. nih.gov This chlorinated intermediate is highly susceptible to nucleophilic substitution, serving as a key precursor for a wide array of 4-substituted derivatives.
Common nucleophiles used to displace the 4-chloro group include:
Primary and secondary amines (e.g., morpholine (B109124), N-methylpiperazine, anilines) to yield 4-amino-thieno[2,3-d]pyrimidines. nih.govnih.gov
Hydrazine, which can be further reacted to form hydrazides and other derivatives. mdpi.com
These reactions are typically carried out by refluxing the 4-chloro intermediate with the desired nucleophile in a suitable solvent like ethanol or isopropanol. nih.gov This approach has been extensively used to synthesize compounds evaluated as kinase inhibitors and anticancer agents. nih.govnih.gov
Table 1: Representative Transformations of the 4-Hydroxyl/Keto Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | POCl₃ | 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | Chlorination |
| 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | Morpholine, Ethanol | 4-Morpholino-2-phenylthieno[2,3-d]pyrimidine | Nucleophilic Substitution |
| 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | 3-Aminophenol | 3-({2-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | Nucleophilic Substitution |
| 2-Arylthieno[2,3-d]pyrimidin-4(3H)-one | 10% NaOH | Cyclisation to form the pyrimidinone ring | Intramolecular Cyclization |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Thienopyrimidine Rings
Both the thiophene and pyrimidine rings of the this compound system can undergo substitution reactions, allowing for further functionalization.
Electrophilic Substitution: The thiophene portion of the fused system is the primary site for electrophilic attack. Studies on related thieno[2,3-d]pyrimidin-4-ones have shown that reactions like nitration can occur on this ring. For instance, the interaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with a nitrating mixture can lead to electrophilic ipso-substitution of a methyl group at the C-5 position by a nitro group. journalcsij.com The outcome of these reactions is highly dependent on the substituents already present on both the thiophene and pyrimidine rings, which direct the position of the incoming electrophile. journalcsij.com
Nucleophilic Substitution: As previously mentioned, the most significant nucleophilic substitution occurs at the C4 position of the pyrimidine ring after converting the hydroxyl group into a better leaving group like chloride. nih.gov This reaction is fundamental to the derivatization of this scaffold. The electron-deficient nature of the pyrimidine ring facilitates this SNAr (Nucleophilic Aromatic Substitution) reaction. A wide range of N-nucleophiles have been successfully employed to create libraries of 4-amino substituted thienopyrimidines for biological evaluation. scielo.brnih.gov
Regioselective Functionalization and Derivatization for Structure-Activity Relationship Elucidation
The ability to selectively functionalize different positions of the this compound core is instrumental in performing structure-activity relationship (SAR) studies. By systematically modifying the scaffold and observing the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity against a specific biological target.
Key positions for derivatization and their impact on SAR include:
Position 4: As discussed, substitution at this position with various amino groups is a common strategy. SAR studies on FGFR1 inhibitors revealed that introducing substituted anilines at the 4-position significantly influences inhibitory activity. For example, compounds with a 3-hydroxyphenylamino substituent at C4 showed potent FGFR1 inhibition with IC₅₀ values in the nanomolar range. nih.gov
Position 2: The nature of the substituent at the C2 position is crucial. While this article focuses on the 2-phenyl derivative, replacing the phenyl ring with other groups (alkyl, other aryl groups) or modifying the phenyl ring itself (e.g., with hydroxyl or methoxy groups) has been shown to modulate activity against targets like PI3K. nih.gov
Thiophene Ring (Positions 5 and 6): Modifications on the thiophene ring, such as the introduction of alkyl or other functional groups, can also impact biological outcomes. These substituents can influence the molecule's solubility, steric profile, and interaction with the target protein. nih.gov
The systematic exploration of these positions allows for the fine-tuning of the pharmacological profile of thieno[2,3-d]pyrimidine derivatives, leading to the identification of optimized lead compounds for various therapeutic applications. rsc.orgnih.gov
Table 2: Examples of Derivatization for SAR Studies
| Position Modified | Substituent Introduced | Biological Target/Activity | Finding |
|---|---|---|---|
| 4 | 3-Hydroxyphenylamino | FGFR1 Kinase | Potent inhibition (IC₅₀ = 0.16 µM) nih.gov |
| 4 | Morpholine | PI3K Kinase | Good cytotoxic activities against breast cancer cell lines nih.gov |
| 2 | 3-Hydroxyphenyl | PI3Kβ & PI3Kγ | Good enzymatic inhibitory activity (72% & 84% respectively) nih.gov |
| 2 | Benzylamino | Anticancer (MDA-MB-435) | High cytotoxic activity (GP = -31.02%) nih.gov |
Structure Activity Relationship Sar Investigations of 2 Phenylthieno 2,3 D Pyrimidin 4 Ol Analogues
Impact of the 2-Phenyl Substitution on Biological Interactions
The presence of a phenyl group at the 2-position of the thieno[2,3-d]pyrimidine (B153573) ring is a common feature in many biologically active analogues. This aromatic ring can engage in various non-covalent interactions with target proteins, including hydrophobic and π-π stacking interactions. The substitution pattern on this phenyl ring is a critical determinant of biological activity.
For example, in the context of PI3K inhibitors, a 3-hydroxyl (-OH) group on the phenyl ring was found to be optimal for activity, while moving it to the 4-position or replacing it with other groups, even a bioisosteric amino (-NH2) group, led to a significant decrease or complete loss of inhibitory action. nih.gov This highlights the specific hydrogen bonding interactions facilitated by the 3-OH group within the kinase binding site. In contrast, for VEGFR-2 kinase inhibitors, the para-position of the 2-phenyl ring was found to be amenable to a wide variety of substituents, suggesting this part of the molecule extends into a solvent-exposed region of the binding pocket. researchgate.net
SAR in Estrogen Receptor Ligand Development
Thieno[2,3-d]pyrimidines have emerged as a novel chemotype for estrogen receptor (ER) modulators. nih.govnih.gov SAR studies have revealed that specific substitutions are required to confer potent estrogenic or antiestrogenic activity. For instance, a phenolic hydroxyl group on a substituent is often crucial for high-affinity binding to the ER ligand-binding domain, mimicking the A-ring of estradiol (B170435). nih.gov
Researchers have developed new antiestrogenic small molecules based on a thienopyrimidine scaffold that can downregulate ER target genes and inhibit the proliferation of ER-positive breast cancer cells. nih.gov These molecules have been shown to adopt a unique binding pose within the ER's hormone binding pocket, perturbing new structural elements. nih.gov Computational studies, such as 3D-QSAR, have been employed to further elucidate the structural requirements for ERα inhibitory activity and to design novel compounds with enhanced potency. ju.edu.jo
Table 1: SAR of 2-Phenylthieno[2,3-d]pyrimidine Analogues as Estrogen Receptor Modulators
| Compound ID | 2-Phenyl Substitution | 4-Position Substitution | Biological Activity (ERα) | Reference |
| 2a | Unsubstituted | 4-((4-hydroxybenzyl)amino) | Agonist, EC50 = 14 nM | nih.gov |
| 6b | 5-phenyl | 2-chloro-4-((4-hydroxybenzyl)amino) | Potent nonsteroidal estrogen | nih.gov |
This table is for illustrative purposes and based on data from the provided text.
SAR in Kinase Inhibitor Design
The thieno[2,3-d]pyrimidine scaffold is a well-established platform for the development of kinase inhibitors. researchgate.netnih.govmdpi.com The 2-phenyl group often serves as a key anchor, occupying the hydrophobic region of the ATP-binding site of many kinases.
For VEGFR-2 inhibitors , while the 2-phenyl group is important, modifications at the 4-position of the thienopyrimidine core have been extensively explored to enhance potency and selectivity. researchgate.netnih.gov For instance, introducing various amine substituents at the 4-position can significantly impact activity.
In the design of PI3K inhibitors , as mentioned earlier, the substitution on the 2-phenyl ring is critical. A 3-hydroxy group on the phenyl ring of 2-phenylthieno[2,3-d]pyrimidine derivatives was found to be crucial for potent inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov Furthermore, more lipophilic substituents at the 5 and 6 positions of the thienopyrimidine core generally led to improved activity. nih.gov
For inhibitors of c-Src and Wee1 kinases , a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones were synthesized. nih.gov It was found that solubilizing substituents on the 2-anilino ring often increased Wee1 activity. nih.gov
Table 2: SAR of 2-Phenylthieno[2,3-d]pyrimidine Analogues as Kinase Inhibitors
| Compound | Target Kinase | Key SAR Findings | Reference |
| IIIa | PI3Kβ, PI3Kγ | 3-OH on the 2-phenyl ring is crucial for activity. | nih.gov |
| VIb | PI3Kβ, PI3Kγ | Lipophilic tetramethylene substitution at positions 5 & 6 enhances activity compared to 5-methyl-6-carboxylate analogues. | nih.gov |
| Thienopyrimidine Lead | VEGFR-2 | The para-position of the 2-phenyl ring is tolerant to diverse functional groups. | researchgate.net |
This table is for illustrative purposes and based on data from the provided text.
SAR in Antimicrobial and Anti-Infective Agent Development (e.g., Helicobacter pylori)
Thieno[2,3-d]pyrimidines have shown promise as antimicrobial agents, including against the bacterium Helicobacter pylori. nih.govnih.govnih.gov SAR studies have focused on optimizing the substituents at the 2- and 4-positions to enhance potency and selectivity.
In the development of anti-H. pylori agents, two lead thienopyrimidine compounds were identified. nih.govnih.gov Subsequent SAR exploration involved modifying the N-alkyl hydroxyl moiety and the phenethylamine (B48288) motif at the 4-position. Merging optimized side chains from the two initial hits led to hybrid compounds with increased potency. nih.gov For instance, the introduction of a shorter spacer between an aryl motif and an amine at the 4-position resulted in a compound with high potency. nih.gov These inhibitors were found to target the respiratory complex I of H. pylori. nih.govnih.gov
Table 3: SAR of Thienopyrimidine Analogues against Helicobacter pylori
| Compound Series | Key Modifications | Impact on Activity | Reference |
| Series-1 | N-alkyl hydroxyl moiety at position 4 | Branching at the amine α-carbon significantly increased potency. | nih.gov |
| Series-2 | Phenethylamine motif at position 4 | Modifications led to a lead compound with improved activity. | nih.gov |
| Series-3 (Hybrids) | Merged features from Series-1 and -2 | A shorter spacer between the aryl group and the amine at position 4 resulted in high potency. | nih.gov |
This table is for illustrative purposes and based on data from the provided text.
SAR in Anti-Tubulin Polymerization Agent Discovery
The thieno[2,3-d]pyrimidine scaffold has also been investigated for its potential to inhibit tubulin polymerization, a key target in cancer chemotherapy. mdpi.com While the provided search results focus more on thienopyridine and other heterocyclic systems as tubulin inhibitors, the general principles of targeting the colchicine (B1669291) binding site are relevant. nih.govmdpi.comnih.gov The SAR for these types of compounds often involves a trimethoxyphenyl ring (mimicking the A-ring of colchicine) and a second aromatic ring connected by a linker. For thieno[2,3-d]pyrimidines, the 2-phenyl group could serve as one of these aromatic moieties, with further substitutions on the core and at the 4-position being critical for interaction with the tubulin protein.
A study on triazolopyrimidines, which are structurally related to thienopyrimidines, showed that a para-methyl substitution on an anilino group at the 3-position resulted in potent inhibition of tubulin polymerization. mdpi.com This suggests that specific substitutions on an aromatic ring attached to the pyrimidine (B1678525) portion of the scaffold are crucial for this activity.
SAR in Phosphodiesterase Inhibitor Research (e.g., PDE7)
Thienopyrimidines have been explored as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction. nih.gov While the provided information has a stronger focus on PDE5 inhibitors, some principles can be inferred. The development of PDE inhibitors often involves creating a scaffold that mimics the purine (B94841) ring of the natural substrates, cGMP or cAMP. wikipedia.org The thieno[2,3-d]pyrimidine core serves this purpose well.
In a study on annulated thienopyrimidines as PDE5 inhibitors, the SAR revealed that variations in a terminal cycloalkene ring fused to the thiophene (B33073) and different substituents at the 4-position significantly influenced activity. nih.gov A benzylamine (B48309) substituent at the 4-position coupled with a cycloheptene (B1346976) ring resulted in the highest PDE5 inhibitory activity. nih.gov This highlights the importance of the size and nature of substituents at the periphery of the thienopyrimidine core for achieving potent and selective PDE inhibition.
SAR Considerations for Substitutions at Other Ring Positions (e.g., C-5, C-6 of the Thiophene Ring)
The exploration of structure-activity relationships (SAR) for 2-phenylthieno[2,3-d]pyrimidin-4-ol analogues has extended to modifications at the C-5 and C-6 positions of the thiophene ring. These investigations have revealed that substituents at these positions can significantly influence the biological activity of the compounds, particularly their anticancer properties. The nature, size, and electronic properties of the groups introduced at C-5 and C-6 play a crucial role in the interaction of these molecules with their biological targets.
Substitutions at the C-5 Position
Research into the substitution at the C-5 position of the thieno[2,3-d]pyrimidine core has demonstrated that this position is amenable to the introduction of various functionalities, leading to potent anticancer agents. The introduction of aryl groups at this position has been a key area of focus, with studies indicating that the nature of the aryl substituent can dramatically impact cytotoxicity.
For instance, a series of 5-arylthieno[2,3-d]pyrimidines were designed and synthesized based on the structural features of the known kinase inhibitor lapatinib (B449). These compounds were evaluated for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line. The results highlighted that substitution at the 4-anilino moiety in conjunction with the 5-aryl group led to compounds with excellent cytotoxic and enzymatic inhibition activity. nih.gov Specifically, compounds with a sulfonamide group at the para-position of the 4-anilino substituent and a simple phenyl group at the C-5 position showed significant promise. The substitution pattern on the 5-aryl ring itself was also found to be a critical determinant of activity.
| Compound | C-5 Substituent | 4-Anilino Substituent | IC50 (nM) vs. MCF-7 |
|---|---|---|---|
| Lapatinib (Reference) | - | - | 11.0 |
| 3b | Phenyl | 4-(SO2NH2)anilino | 9.1 |
| 3f | Phenyl | 4-(SO2NH-thiazol-2-yl)anilino | 9.8 |
The data suggests that a phenyl group at the C-5 position, combined with a 4-sulfonamidoanilino moiety at the C-4 position, results in compounds with potent anti-proliferative effects against MCF-7 cells, even surpassing the reference drug lapatinib in some cases. nih.gov This underscores the importance of the C-5 position in modulating the anticancer activity of the thieno[2,3-d]pyrimidine scaffold.
Substitutions at the C-6 Position
The C-6 position of the thieno[2,3-d]pyrimidine ring has also been a focal point for SAR studies, with various substituents being introduced to enhance biological activity. These modifications have been particularly explored in the context of developing antifolate agents that selectively target cancer cells.
In one line of research, a series of 6-substituted thieno[2,3-d]pyrimidine analogues were synthesized as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine nucleotide biosynthesis pathway. nih.gov These compounds featured a side chain at the C-6 position composed of a bridge and an aryl moiety. The nature of the aryl group and the length of the carbon bridge were found to be critical for activity. For example, replacing a phenyl ring in the side chain with a thiophene or furan (B31954) ring led to potent inhibitors.
Another study focused on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, where the introduction of a methyl group at the C-6 position was a common feature. mdpi.comnih.gov These compounds were evaluated for their anti-proliferative properties against various cancer cell lines. For example, a compound with a methyl group at C-6 and an ethyl group at C-2 (compound 4) showed an IC50 of 28.89 µg/mL against the MCF-7 cell line. mdpi.comnih.gov
| Compound | C-6 Substituent | C-2 Substituent | C-5 Substituent | Activity (IC50 vs. MCF-7) |
|---|---|---|---|---|
| Compound 4 | Methyl | Ethyl | - | 28.89 µg/mL |
| - | Arylmethyl moieties | (Phenylaminocarbonylmethyl)thio | Alkyl | EC50 = 0.19–1.40 µM (Anti-HIV) |
Furthermore, a series of 5-alkyl-6-(substituted arylmethyl)thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their anti-HIV activity. While not directly anticancer agents, this study provides valuable SAR insights. It was found that the nature of the arylmethyl group at the C-6 position significantly influenced the antiviral potency.
Collectively, these findings indicate that the C-5 and C-6 positions of the thiophene ring are key sites for modification to optimize the biological activity of this compound analogues. The introduction of aryl groups at C-5 and various substituted side chains at C-6 can lead to the development of potent and selective therapeutic agents.
Mechanistic Insights and Molecular Target Engagement Studies
Elucidation of Binding Modes and Interaction Mechanisms
Understanding how a ligand binds to its target is fundamental for rational drug design. For the thieno[2,3-d]pyrimidine (B153573) class, X-ray crystallography and computational modeling have been pivotal in revealing the specific interactions that drive their biological activities.
X-ray Crystallographic Analysis of Ligand-Target Complexes
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of a ligand-target complex. For a derivative of the thieno[2,3-d]pyrimidine family, this technique was crucial in understanding its hormonal activity.
Researchers successfully determined the X-ray co-crystal structure of a phenolic thieno[2,3-d]pyrimidine analog, compound 2a , complexed with the ligand-binding domain (LBD) of the Estrogen Receptor α (ERα). nih.gov This analysis was facilitated by using a stabilizing mutant of the ERα LBD (Y537S) and a co-activator peptide. nih.gov The crystal structure revealed how the compound settles into the binding pocket. nih.gov Further crystallographic studies with another analog, 6b (the enol tautomer), showed that it could engage with the key polar residues E353 and H524, which are the same residues the natural hormone estradiol (B170435) uses for molecular recognition, providing a clear structural basis for its potent estrogenic effects. nih.govbiorxiv.org
Computational Modeling of Binding Poses and Key Residue Interactions
Computational studies, including molecular docking and molecular dynamics simulations, complement experimental data by predicting binding modes and key interactions for a wider range of derivatives against various targets.
PI3K: Molecular docking of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives into the active site of Phosphoinositide 3-kinase (PI3K) revealed a binding mode comparable to that of the known inhibitor PI-103. nih.govnih.gov These models showed that the morpholine (B109124) oxygen atom is critical, forming a hydrogen bond with the hinge residue Val851, a key interaction for potent inhibition. nih.gov For the highly active derivative VIb , the 3-hydroxyl group on the phenyl ring was shown to form two important hydrogen bonds with the carboxyl group of Asp810 and the hydroxyl of Tyr836. nih.gov
EGFR: Docking and molecular dynamics simulations were employed to study newly synthesized thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR). These studies confirmed that compounds like 7a achieve a stable binding mode within the EGFR active site, validating their potential as inhibitors. nih.govresearchgate.net
JAK2: In silico target prediction for a specific thieno[2,3-d]pyrimidine derivative indicated a high affinity for Janus kinase 2 (JAK2). researchgate.net Subsequent molecular docking studies visualized its binding at the ATP-binding site, where it formed a hydrogen bond with Glu930 and a pi-stacking interaction with Tyr931, mimicking interactions of known JAK2 inhibitors. researchgate.net
Tubulin: For an isomeric series based on a thieno[3,2-d]pyrimidine (B1254671) core, a molecular modeling study was conducted to elucidate the binding of its most potent analogue, compound 14 , within the colchicine (B1669291) binding site of tubulin. nih.gov A colchicine competition assay confirmed that the compound inhibits tubulin polymerization by binding to this specific site, and the modeling provided a structural hypothesis for this interaction. nih.gov
Identification and Characterization of Specific Molecular Targets
Research into thieno[2,3-d]pyrimidine derivatives has identified several distinct molecular targets, primarily focusing on protein kinases involved in cancer signaling and other key proteins regulating cell function.
Kinase Enzyme Inhibition Mechanisms (e.g., PI3K, EGFR, JAK2, CK2)
The thieno[2,3-d]pyrimidine scaffold is a frequent component of kinase inhibitors due to its structural similarity to the ATP molecule that binds to the kinase hinge region.
PI3K Inhibition: A series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against PI3K isoforms. nih.govnih.gov One derivative, VIb , demonstrated significant enzymatic inhibition, reducing the activity of PI3Kβ by 72% and PI3Kγ by 84%. nih.govnih.gov This activity was attributed to key pharmacophoric features, including the morpholine ring and a 3-hydroxyl substitution on the 2-phenyl ring. nih.gov
EGFR Inhibition: Several studies have identified thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors. One study discovered that compound 7a significantly inhibits both wild-type EGFR and the clinically relevant gefitinib-resistant T790M mutant. nih.govtandfonline.com Another effort that modified a thieno[2,3-d]pyrimidine hit compound led to potent inhibitors (11 and 19 ) that also inhibited the resistant EGFR double mutant (T790M/L858R) at nanomolar concentrations. nih.gov
JAK2 Inhibition: An in silico investigation predicted that a key intermediate thieno[2,3-d]pyrimidine derivative has a high affinity for JAK2, a critical mediator in myeloproliferative disorders. researchgate.net
CK2 Inhibition: While thieno[2,3-d]pyrimidines have been widely explored as inhibitors for various kinases, specific mechanistic studies detailing their direct inhibition of Casein Kinase 2 (CK2) are not prominent in the reviewed literature, with research focusing more on the aforementioned kinases.
Estrogen Receptor (ERα) Agonism and Ligand-Binding Domain Interactions
Beyond kinase inhibition, certain phenolic derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent modulators of the Estrogen Receptor α (ERα), a key target in hormone-dependent cancers.
A targeted screening identified a phenolic thieno[2,3-d]pyrimidine, compound 2a , as a novel nonsteroidal estrogen. nih.gov This compound exhibited potent agonist activity with an EC50 of 14 nM in a ligand-sensing assay. nih.gov Its direct interaction with the receptor was confirmed in a whole-cell competition binding assay, where it competed for radiolabeled estradiol binding with an IC50 of 65 nM. nih.govbiorxiv.org Functional reporter gene assays further established its ability to induce a dose-responsive activation of ERα, confirming its role as a potent ERα agonist. nih.govbiorxiv.org
| Compound | Target | Assay | Activity Value |
| 2a | ERα | Functional Agonism (EC50) | 14 nM nih.govbiorxiv.org |
| 2a | ERα | Binding Affinity (IC50) | 65 nM nih.govbiorxiv.org |
Anti-tubulin Polymerization Activity and Colchicine Binding Site Interaction
Derivatives of the isomeric thieno[3,2-d]pyrimidine scaffold have been developed as potent inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer agents.
A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues were synthesized as agents that interfere with microtubule formation. nih.gov The most potent compound from this series, compound 14 , displayed strong inhibition of tubulin polymerization with an IC50 value of 4.1 µM. nih.gov Further investigation through a colchicine competition assay demonstrated that its mechanism of action involves binding to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov
| Compound | Target | Assay | Activity Value |
| 14 | Tubulin | Polymerization Inhibition (IC50) | 4.1 µM nih.gov |
| VIb | PI3Kβ | Enzymatic Inhibition | 72% nih.gov |
| VIb | PI3Kγ | Enzymatic Inhibition | 84% nih.gov |
Inhibition of Bacterial Respiratory Complexes (e.g., H. pylori NuoD)
A notable area of investigation for the thieno[2,3-d]pyrimidine class is its potential as a narrow-spectrum antibacterial agent, specifically targeting Helicobacter pylori. Research has identified that compounds with this core structure can act as inhibitors of the bacterial respiratory complex I. The proposed molecular target within this complex is the NuoD subunit, a component uniquely essential for ATP synthesis in H. pylori.
In a study focused on developing selective inhibitors against H. pylori, a series of thienopyrimidine compounds were synthesized and evaluated. This research led to the identification of lead compounds that demonstrated significant potency against H. pylori. The development of the structure-activity relationship (SAR) for these thienopyrimidines was guided by a homology model of the H. pylori NuoB-NuoD binding interface. This approach facilitated the optimization of the thienopyrimidine scaffold to enhance its inhibitory activity. The findings from these studies suggest that the thienopyrimidine series can effectively target the NuoB-NuoD interface of respiratory complex I, presenting a promising avenue for the development of novel agents against H. pylori.
Proposed Nucleic Acid Antimetabolite Activity (Purine Bioisosterism)
The thieno[2,3-d]pyrimidine nucleus is a recognized bioisostere of purine (B94841). This structural mimicry is a cornerstone of its proposed mechanism as a nucleic acid antimetabolite. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In this context, the thieno[2,3-d]pyrimidine scaffold can be mistaken by cellular machinery for natural purines, such as adenine (B156593) and guanine, which are fundamental building blocks of DNA and RNA.
This bioisosteric relationship suggests that compounds like 2-Phenylthieno[2,3-d]pyrimidin-4-ol could potentially interfere with the synthesis of nucleic acids. By competing with natural purines for the active sites of enzymes involved in nucleotide metabolism and polymerization, these compounds may disrupt processes like cell proliferation and respiration, which are heavily dependent on purine availability. The inhibition of folate-utilizing enzymes, which are crucial for the de novo synthesis of purines, has also been suggested as a possible mechanism of action for some thieno[2,3-d]pyrimidinedione derivatives. This antimetabolite potential underpins the investigation of thieno[2,3-d]pyrimidines in various therapeutic areas, including oncology.
Integrase Inhibition (e.g., HIV-1 LEDGF/p75-dependent IN activity)
The thieno[2,3-d]pyrimidine scaffold has also been explored for its potential as an antiviral agent, particularly as an inhibitor of the human immunodeficiency virus 1 (HIV-1) integrase (IN). This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), targets the interaction between HIV-1 IN and the lens epithelium-derived growth factor (LEDGF/p75), a host cellular protein that tethers the viral pre-integration complex to the chromatin.
Research into dihydroxyphenyl-based thienopyrimidinone derivatives has shown a close correlation between the substitution pattern on the phenyl ring and the inhibitory activity against LEDGF/p75-dependent IN function. These compounds are believed to bind to the LEDGF/p75 binding pocket of the IN dimer, inducing aberrant oligomerization of the integrase enzyme. This allosteric mode of action, which does not involve the chelation of Mg2+ ions typical of catalytic site inhibitors, prevents the normal interaction of integrase with viral RNA and disrupts the proper localization of the viral genome during virion maturation. Studies have demonstrated that certain thienopyrimidinone derivatives can effectively inhibit HIV-1 IN activity, highlighting the potential of this chemical class in the development of new anti-HIV therapies with a unique mechanism of action.
Data Tables
Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidinedione Derivatives against Gram-Positive Pathogens
| Compound | MRSA (mg/L) | VISA (mg/L) | VRSA (mg/L) | VRE (mg/L) |
| 1 | >64 | >64 | >64 | >64 |
| 2 | 2 | 4 | 4 | 16 |
| 3 | >64 | >64 | >64 | >64 |
Data sourced from a study on thieno[2,3-d]pyrimidinedione derivatives. MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant enterococci.
Table 2: Inhibitory Activity of Dihydroxyphenyl-Thienopyrimidinones on HIV-1 Integrase
| Compound | IN Inhibition (IC50, µM) |
| 18 | 2.6 ± 0.3 |
| 21 | 1.8 ± 0.2 |
| 22 | 1.5 ± 0.1 |
| 23 | 1.2 ± 0.1 |
| 25 | 0.9 ± 0.1 |
| 26 | 1.1 ± 0.1 |
| Raltegravir | 0.8 ± 0.1 |
Data represents the concentration required for 50% inhibition (IC50) of LEDGF/p75-dependent HIV-1 integrase activity. Raltegravir is included as a positive control.
Computational Chemistry and in Silico Approaches in Research on 2 Phenylthieno 2,3 D Pyrimidin 4 Ol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. In the context of 2-Phenylthieno[2,3-d]pyrimidin-4-ol and its analogues, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.
Researchers have employed molecular docking to investigate the interactions of thieno[2,3-d]pyrimidine (B153573) derivatives with a variety of biological targets implicated in diseases such as cancer. For instance, docking studies have successfully predicted the binding modes of these compounds within the active sites of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Focal Adhesion Kinase (FAK). nih.govmatilda.science These simulations have revealed key hydrogen bonding and hydrophobic interactions that are crucial for the inhibitory activity of these molecules.
In a study focused on VEGFR-2 inhibitors, molecular docking of thieno[2,3-d]pyrimidine derivatives highlighted specific interactions with the kinase's active site, providing a rationale for their observed biological activity. nih.gov Similarly, docking studies of novel thieno[3,2-d]pyrimidine (B1254671) derivatives as FAK inhibitors have shed light on their binding mechanism, guiding the design of more potent compounds. matilda.science
The following table summarizes representative findings from molecular docking studies on thieno[2,3-d]pyrimidine derivatives:
| Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |
| VEGFR-2 | Cys919, Asp1046 | -8.5 kcal/mol | nih.gov |
| FAK | Cys502, Gly504 | -9.2 kcal/mol | matilda.science |
| EGFR | Met793, Asp855 | -7.9 kcal/mol | nih.gov |
These data underscore the utility of molecular docking in identifying critical ligand-protein interactions and in prioritizing compounds for further experimental evaluation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the conformational changes of both the ligand and the protein upon binding, as well as the stability of their interaction.
For derivatives of this compound, MD simulations have been used to validate docking poses and to assess the stability of the predicted binding modes. These simulations can reveal subtle conformational adjustments that are not apparent from docking alone, offering a more realistic representation of the binding event.
In research on epidermal growth factor receptor (EGFR) inhibitors, MD simulations of thieno[2,3-d]pyrimidine derivatives in complex with the EGFR protein were performed for 100 nanoseconds. nih.gov The results of these simulations confirmed the stable binding of the compounds within the active site, reinforcing the predictions from molecular docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for thieno[2,3-d]pyrimidine derivatives to predict their activity and to guide the design of new analogues.
2D-QSAR models correlate physicochemical properties and topological indices with biological activity, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D structural information of the molecules to build predictive models. These models can identify the key structural features that are either favorable or detrimental to the desired biological activity.
For example, 3D-QSAR studies on thieno[3,2-d]pyrimidine analogues as VEGFR-2 inhibitors have provided insights into the structural requirements for enhanced inhibitory activity. comporgchem.com These models have highlighted the importance of specific steric and electronic fields around the molecular scaffold for optimal interaction with the target.
Homology Modeling for Target Protein Structure Prediction
In cases where the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a reliable 3D model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein.
The resulting homology model can then be used for molecular docking and other in silico studies to investigate the binding of ligands like this compound. For instance, if a novel kinase is identified as a potential target for thieno[2,3-d]pyrimidine derivatives and its crystal structure is unknown, a homology model can be built based on the structure of a related, well-characterized kinase. This approach has been successfully applied in the study of various kinase inhibitors.
Virtual Screening Methodologies for Novel Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, virtual screening methodologies have been employed to discover novel analogues with potential therapeutic applications. One powerful approach is combinatorial virtual screening, where a virtual library of compounds is generated by combining different chemical building blocks, and then these virtual compounds are docked into the active site of the target protein. This strategy was successfully used to identify novel thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D, a challenging cancer target. nih.gov
Theoretical Studies on Tautomerism and Conformational Preferences of the Chemical Compound
The this compound scaffold can exist in different tautomeric forms, primarily the lactam (-C=O) and lactim (-C-OH) forms. The relative stability of these tautomers can significantly influence the compound's chemical reactivity and its interactions with biological targets.
Theoretical studies, often employing density functional theory (DFT) calculations, are used to investigate the energetic preferences of these tautomeric forms. While specific studies on this compound are not abundant in the public domain, computational investigations of similar heterocyclic systems, such as 2- and 4-pyridones, provide valuable insights. orientjchem.org These studies have shown that the relative stability of tautomers can be influenced by factors such as substituent effects and the surrounding solvent environment. orientjchem.org
Computational methods can predict the equilibrium between the lactam and lactim forms, which is crucial for understanding the molecule's behavior in different environments and for designing molecules that favor a specific tautomeric state for optimal biological activity. For instance, DFT calculations have been used to study the keto-enol tautomerism of various organic molecules, providing a framework for analyzing the tautomeric preferences of the thieno[2,3-d]pyrimidin-4-one core.
Future Research Directions and Academic Outlook
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives is a well-established area of research, with two primary routes reported in the literature: building the thiophene (B33073) ring first, followed by the pyrimidine (B1678525) ring, or vice versa. scielo.br The former approach has been more extensively studied. scielo.br A common starting point for many synthetic pathways is the Gewald reaction, which allows for the construction of the initial thiophene ring. scielo.brnih.gov For instance, the synthesis of cycloalkylthieno[2,3-d]pyrimidinone derivatives begins with a Gewald three-component reaction using a cycloalkylketone, elemental sulfur, and an alkyl cyanoacetate. scispace.com
Conventional methods often involve multi-step sequences. For example, a five-step synthesis can be employed to produce N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives, starting from methyl 2-aminothiophene-3-carboxylate. ijacskros.com Similarly, another multi-stage synthesis has been developed to create new thienopyrimidine linked 1,2,3-triazole-bearing acetamide (B32628) moieties. bohrium.com
Future research is focused on developing more efficient and straightforward routes to access complex analogues. bohrium.com This includes the use of microwave-assisted synthesis and one-pot reactions to improve yields and reduce reaction times. scispace.com For instance, a one-pot synthesis of thieno[2,3-d]pyrimidin-4-ol derivatives has been successfully mediated by polyphosphonic anhydride. scispace.com The development of novel synthetic strategies is crucial for generating a diverse range of analogues with unique substitution patterns, which is essential for exploring structure-activity relationships and identifying new lead compounds.
Exploration of Undiscovered Molecular Targets and Biological Pathways
While much of the research on thieno[2,3-d]pyrimidines has focused on their anticancer properties through the inhibition of well-known kinases, the scaffold's versatility suggests a broader range of biological activities. The thieno[2,3-d]pyrimidine core is a structural analogue of purines, which are fundamental components of nucleic acids and key signaling molecules, indicating its potential to interact with a wide array of biological targets. longdom.org
Currently, established molecular targets for thieno[2,3-d]pyrimidine derivatives include:
VEGFR-2: Vascular endothelial growth factor receptor-2 is a key regulator of angiogenesis, and its inhibition is a major strategy in cancer therapy. bohrium.commdpi.com Numerous studies have designed and synthesized thieno[2,3-d]pyrimidine analogues as potent VEGFR-2 inhibitors. bohrium.combohrium.commdpi.comresearchgate.net
EGFR: Epidermal growth factor receptor is another critical target in cancer. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR. researchgate.netnih.gov
PI3K: Phosphoinositide 3-kinases are involved in cell growth and proliferation, making them attractive targets for cancer treatment. tandfonline.com Novel series of 2-aryl-4-morpholinothieno[2,3-d] pyrimidine derivatives have been designed as PI3K inhibitors. tandfonline.com
FLT3 Kinase: FMS-like tyrosine kinase 3 is important for the development of normal stem cells, and its deregulation is associated with certain cancers. mdpi.com
Beyond these, emerging research points to novel molecular targets. For example, certain 4-amino-thieno[2,3-d]pyrimidines have been identified as inhibitors of QcrB (ubiquinol-cytochrome c reductase cytochrome b subunit) in Mycobacterium tuberculosis, suggesting a potential application in treating tuberculosis. ucl.ac.ukresearchgate.net Furthermore, a thieno[2,3-d]pyrimidine derivative has been identified as a positive allosteric modulator of the human MAS-related G protein-coupled receptor X1 (MRGPRX1), indicating a role in modulating G protein-coupled receptor signaling. nih.gov The structural similarity of these compounds to purines also suggests potential interactions with other purine-binding proteins, such as adenosine (B11128) kinases and other enzymes involved in nucleotide metabolism. ucl.ac.uk The exploration of these less-chartered biological pathways will be a key driver of future research.
Application of Advanced Computational Design Principles for Targeted Drug Discovery
Computer-aided drug discovery (CADD) has become an indispensable tool in the development of thieno[2,3-d]pyrimidine-based therapeutics. researchgate.net Molecular docking and molecular dynamics (MD) simulations are routinely used to predict the binding affinities and interaction modes of newly designed compounds with their target proteins. bohrium.comresearchgate.netnih.gov These in silico methods allow researchers to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources.
For instance, molecular docking studies have been instrumental in demonstrating the accurate binding mode and excellent binding energy of novel thieno[2,3-d]pyrimidine derivatives against VEGFR-2. bohrium.com In the design of EGFR inhibitors, docking and MD simulations have confirmed the stability of the complex between the inhibitor and the target protein. researchgate.netnih.gov These computational approaches also aid in understanding the structure-activity relationships, guiding the design of more potent and selective inhibitors. nih.gov
Future applications of computational design will likely involve more sophisticated techniques, such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities and the use of machine learning and artificial intelligence to identify novel scaffolds and predict biological activity. These advanced computational principles will be crucial for designing compounds that can overcome drug resistance and for identifying novel, druggable pockets on target proteins.
Expansion of Chemical Libraries Based on the Thieno[2,3-d]pyrimidin-4-ol Scaffold
The development of diverse chemical libraries based on the thieno[2,3-d]pyrimidin-4-ol scaffold is a critical step towards discovering new therapeutic agents. mdpi.comtandfonline.com These libraries are generated through the systematic modification of the core structure, introducing a variety of substituents at different positions. This allows for a comprehensive exploration of the chemical space around the scaffold and the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Several research groups have reported the synthesis of libraries of thieno[2,3-d]pyrimidine derivatives. mdpi.comtandfonline.com For example, a library of 28 new morpholine-based thieno[2,3-d] pyrimidine derivatives was designed and synthesized to target PI3K. tandfonline.com Another study focused on the synthesis of a series of thieno[2,3-d]pyrimidines to evaluate their FLT3 kinase inhibition activity. mdpi.com The screening of chromenone libraries has also led to the identification of potent inhibitors of DNA-dependent protein kinase, highlighting the value of library-based approaches. scispace.com
The future of this field lies in the creation of larger and more diverse chemical libraries. This will be facilitated by the development of high-throughput synthesis methods and the integration of computational design to guide the selection of building blocks. The screening of these expanded libraries against a wider range of biological targets will undoubtedly lead to the discovery of novel therapeutic applications for the thieno[2,3-d]pyrimidine scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 2-phenylthieno[2,3-d]pyrimidin-4-ol and its derivatives?
The synthesis typically involves:
- Knoevenagel condensation to form 2-amino-4-phenylthiophene-3-carbonitrile (precursor for the thieno-pyrimidine core) .
- Gewald reaction or intramolecular cyclization under acidic conditions (e.g., HCOOH) to construct the fused thieno[2,3-d]pyrimidine ring .
- Chlorination (POCl₃) at the 4-position, followed by substitution with propargyl alcohol to introduce alkynyl groups for subsequent click chemistry .
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append 1,2,3-triazole moieties, enhancing bioactivity .
Key factors: Reaction time (2–18 hours), solvent choice (THF, DMF, HCOOH), and catalyst (CuSO₄/Na-ascorbate) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., triazole protons at δ 7.5–8.5 ppm; pyrimidine carbons at δ 150–160 ppm) .
- FT-IR : Detect functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide derivatives; C≡C at ~2100 cm⁻¹ pre-click reaction) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for compound 6e at m/z 463) and fragmentation patterns .
- TLC : Monitor reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .
Q. How are antimicrobial activities of thieno[2,3-d]pyrimidine derivatives evaluated experimentally?
- MIC assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Positive controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) for comparison .
- Data interpretation : Compounds with MIC ≤ 25 µg/mL are considered potent. For example, 6d (MIC = 6.25 µg/mL) showed superior antifungal activity vs. 6k (MIC = 12.5 µg/mL) .
Advanced Research Questions
Q. How do substituents on the triazole ring influence the antimicrobial activity of this compound derivatives?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl-triazole moiety enhance antibacterial activity by increasing membrane penetration. 6c (4-Cl substitution) showed MIC = 12.5 µg/mL against E. coli .
- Hydrophobic substituents (e.g., -CH₃, -OCH₃) improve antifungal activity. 6d (4-CH₃) exhibited 95% inhibition against C. albicans .
- Steric hindrance : Bulky groups (e.g., -Ph) reduce activity due to poor target binding .
Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine analogs?
- Control variables : Standardize assay conditions (e.g., inoculum size, incubation time). Discrepancies in MIC values may arise from differences in fungal strain susceptibility .
- SAR analysis : Compare substituent effects across studies. For example, 6a (4-F) showed variable activity against S. aureus (MIC = 12.5–25 µg/mL) depending on solvent polarity .
- Molecular docking : Validate target interactions (e.g., with bacterial dihydrofolate reductase or fungal CYP51) to explain outliers .
Q. How can synthetic yields be optimized for CuAAC-derived thieno[2,3-d]pyrimidine-triazole conjugates?
- Catalyst system : Use CuSO₄/Na-ascorbate (1:2 molar ratio) in DMF:H₂O (3:1) at 60°C for 4–6 hours, achieving yields >85% .
- Purification : Skip column chromatography by precipitating products in ice-cold water, reducing time and cost .
- Substrate ratio : Maintain a 1:1.2 molar ratio of alkyne to azide to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
